Fmoc-(S)-2-amino-5-(3-trifluoromethylphenyl)pentanoic acid
Description
Fmoc-(S)-2-amino-5-(3-trifluoromethylphenyl)pentanoic acid is a non-natural amino acid derivative extensively utilized in peptide synthesis and medicinal chemistry. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the α-amino position, a pentanoic acid backbone, and a 3-trifluoromethylphenyl substituent at the terminal carbon (position 5). The stereochemistry at the α-carbon is designated as S-configuration, which is critical for its biological and structural interactions . The trifluoromethyl (-CF₃) group enhances hydrophobicity and metabolic stability, making this compound valuable in designing peptide-based therapeutics and probes .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3NO4/c28-27(29,30)18-9-5-7-17(15-18)8-6-14-24(25(32)33)31-26(34)35-16-23-21-12-3-1-10-19(21)20-11-2-4-13-22(20)23/h1-5,7,9-13,15,23-24H,6,8,14,16H2,(H,31,34)(H,32,33)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOPXKFCQGSQMW-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Fmoc/tBu Strategy
The compound is synthesized via standard Fmoc-based SPPS protocols using 2-chlorotrityl chloride (2-CTC) resin or Rink amide resin. Key steps include:
Example Protocol:
| Step | Reagent/Condition | Time | Purpose |
|---|---|---|---|
| 1 | 20% piperidine/DMF | 2 × 15 min | Fmoc removal |
| 2 | Fmoc-amino acid + HCTU + collidine | 40–60 min | Coupling |
| 3 | DMF washes | 3 × 1 min | Purification |
Yield : >90% per coupling cycle.
Solution-Phase Synthesis
Dynamic Kinetic Resolution (DKR)
A scalable method for enantiomerically pure synthesis involves DKR of racemic precursors:
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Substrate : Racemic 2-amino-5-(3-trifluoromethylphenyl)pentanoic acid.
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Catalyst : (R)-configured chiral ligand (e.g., BINAP derivatives).
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Conditions : 50°C, toluene, 24 h.
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Diastereoselectivity (dr) | >20:1 |
| Purity (HPLC) | ≥99% |
Multi-Step Linear Synthesis
A four-step route from 5-aminopentanoic acid derivatives:
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Protection : Benzyl chloroformate (Cbz-Cl) in NaOH/THF.
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Trifluoromethylation : Cu(I)-catalyzed coupling with CF₃I.
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Cbz Protection | Cbz-Cl | THF | 0–25 | 95 |
| CF₃ Coupling | CF₃I, CuI | DMF | 80 | 78 |
| Fmoc Activation | Fmoc-OSu | Acetone | 25 | 90 |
Industrial-Scale Production
Continuous Flow Synthesis
Adopted for high-throughput manufacturing:
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Reactor Type : Microfluidic tubular reactor.
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Parameters :
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Residence time: 10–15 min.
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Temp: 100–120°C.
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Pressure: 10–15 bar.
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| Metric | Value |
|---|---|
| Daily Output | 1–5 kg |
| Purity (HPLC) | 99.5% |
| Cost Reduction | 40% vs batch |
Purification and Characterization
Recrystallization
Chromatography
Comparative Analysis of Methods
| Method | Scale | Yield (%) | Purity (%) | Cost |
|---|---|---|---|---|
| SPPS | Lab | 90–95 | ≥95 | High |
| DKR | Pilot | 85–92 | ≥99 | Moderate |
| Continuous Flow | Industrial | 95–98 | ≥99.5 | Low |
Research Advancements
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-2-amino-5-(3-trifluoromethylphenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Peptide Synthesis
Overview:
Fmoc-(S)-2-amino-5-(3-trifluoromethylphenyl)pentanoic acid is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the amino functionality, allowing for selective peptide bond formation.
Key Benefits:
- Efficiency: The compound enables the synthesis of complex peptides by facilitating sequential addition of amino acids.
- Versatility: It can be incorporated into various peptide sequences, enhancing the diversity of synthesized peptides.
Case Study:
In a study focused on developing antimicrobial peptides, researchers successfully incorporated this compound into peptide sequences, demonstrating its effectiveness in creating peptides with enhanced biological activity against Gram-positive bacteria, such as Staphylococcus aureus .
Drug Development
Overview:
The compound plays a crucial role in the design and development of peptide-based therapeutics. Its unique trifluoromethyl group contributes to the pharmacological properties of resulting compounds.
Applications:
- Targeted Therapies: Used in creating drugs that target specific receptors or pathways involved in diseases.
- Inhibition Studies: It has been investigated for its potential to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to type II diabetes management .
Data Table: DPP-IV Inhibition Studies
Bioconjugation
Overview:
Bioconjugation involves attaching biomolecules to peptides or proteins, enhancing their therapeutic efficacy. This compound facilitates this process due to its reactive functional groups.
Applications:
- Drug Delivery Systems: The compound is used to create targeted delivery systems that improve the bioavailability of therapeutic agents.
- Diagnostic Tools: It can be conjugated with fluorescent markers for imaging studies in biological research.
Research in Neuroscience
Overview:
this compound has applications in neuroscience research, particularly in studying neuropeptides and their interactions with receptors.
Significance:
Understanding receptor signaling pathways can lead to insights into neurological disorders and potential treatments.
Analytical Chemistry
Overview:
The compound is utilized in analytical methods to study protein interactions and stability, providing insights into protein behavior under various conditions.
Applications:
- Protein Stability Studies: It helps assess how modifications affect protein folding and stability.
- Interaction Studies: Employed in techniques like surface plasmon resonance (SPR) to analyze binding affinities between proteins and ligands.
Mechanism of Action
The mechanism of action of Fmoc-(S)-2-amino-5-(3-trifluoromethylphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and efficacy. The compound can modulate various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Fmoc-Protected Pentanoic Acid Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., -CF₃, -Cl, -F):
The 3-trifluoromethylphenyl substituent significantly increases hydrophobicity (logP ~3.5–4.0) compared to methyl (-CH₃) or methoxy (-OCH₃) groups. This enhances membrane permeability and resistance to oxidative metabolism . Fluorine and chlorine substituents similarly improve metabolic stability but may reduce aqueous solubility (e.g., 4-fluorophenyl analog: solubility ~5 mg/mL in DMSO) . - Steric Effects:
Bulky substituents like 2,5-dimethylphenyl () introduce steric hindrance, restricting rotational freedom in peptide backbones. This is exploited in β-peptide helicity studies to modulate antifungal activity . - Functional Handles (e.g., -N₃, guanidino): Azido groups enable bioorthogonal click chemistry for conjugation , while protected guanidino groups mimic arginine’s role in cell-penetrating peptides .
Q & A
Q. What are the optimized synthetic routes and purification methods for Fmoc-(S)-2-amino-5-(3-trifluoromethylphenyl)pentanoic acid?
The compound is synthesized via Fmoc-protection chemistry. A typical procedure involves:
- Reaction Setup : Dissolving the amino acid precursor (e.g., 5-amino-5-(3-trifluoromethylphenyl)pentanoic acid) in a water-THF mixture under basic conditions (e.g., sodium carbonate) .
- Fmoc Protection : Dropwise addition of Fmoc-chloroformate in THF at 0°C, followed by stirring at room temperature for 2 hours .
- Workup : Acidification to pH 2 with HCl precipitates the product, which is filtered and dried.
- Purification : Preparative reversed-phase HPLC (RP-HPLC) is critical for removing impurities, with gradient elution (e.g., 0–50% acetonitrile/water over 30 minutes) yielding high purity (RT = 18.2 min) .
Q. How is the structural identity of this compound validated in academic research?
Key analytical methods include:
- Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns. For example, a reported [M+H]⁺ of 365.1 aligns with the expected molecular weight .
- Chromatography : RP-HPLC retention time (e.g., 18.2 min under specific gradient conditions) ensures purity and consistency .
- NMR Spectroscopy : While not explicitly detailed in the evidence, ¹H/¹³C NMR would typically resolve the Fmoc group, trifluoromethylphenyl moiety, and backbone protons.
Advanced Research Questions
Q. How does the 3-trifluoromethylphenyl group influence reactivity in solid-phase peptide synthesis (SPPS)?
The trifluoromethylphenyl group introduces steric and electronic effects:
- Steric Hindrance : The bulky CF₃ group may slow coupling kinetics, requiring optimized conditions (e.g., extended reaction times or elevated temperatures) .
- Electron-Withdrawing Effects : The CF₃ group reduces nucleophilicity at the α-amino group, potentially necessitating stronger activating agents (e.g., HATU instead of HBTU) .
- Solubility Challenges : The hydrophobic CF₃ group may reduce solubility in polar solvents, complicating resin loading. Pre-activation with DIC/HOBt in DMF improves efficiency .
Q. What stability considerations are critical for handling this compound in long-term studies?
- Storage : Store at –20°C in anhydrous DMF or DCM to prevent hydrolysis of the Fmoc group. Lyophilized forms are stable for ≥1 year at –80°C .
- Light Sensitivity : The trifluoromethylphenyl moiety is photostable, but the Fmoc group may degrade under UV light. Use amber vials for storage .
- Contradictions in Stability : Some studies report Fmoc cleavage under prolonged basic conditions (e.g., piperidine), while others note stability in mild acids (e.g., 1% TFA). Validate protocols for specific applications .
Q. How is this compound applied in studying enzyme inhibition or protein interactions?
- Arginase/NO Synthase Inhibition : Analogous compounds (e.g., (S)-2-amino-5-(methylthio)pentanoic acid derivatives) act as mechanism-based inhibitors by forming covalent adducts with active-site residues .
- Peptide Backbone Modifications : Incorporating this amino acid into peptide sequences can disrupt protein-protein interactions (PPIs) or modulate enzyme activity, leveraging the CF₃ group’s hydrophobicity and metabolic stability .
- Biophysical Probes : The CF₃ group enhances ¹⁹F NMR signal-to-noise ratios, enabling real-time monitoring of peptide folding or binding events .
Methodological Considerations
- Coupling Efficiency : Use a 2–4 molar excess of the amino acid with HATU/DIEA in DMF for >95% coupling yields .
- Byproduct Analysis : Monitor for Fmoc deprotection byproducts (e.g., dibenzofulvene) via LC-MS during SPPS .
- Scale-Up Challenges : Pilot studies suggest scaling RP-HPLC purification to ≥50 mg batches requires gradient optimization to maintain resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
